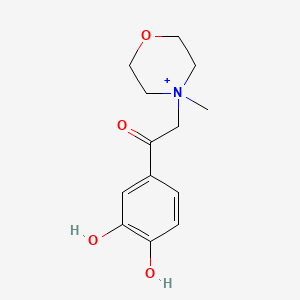
Morpholinium, 4-(2-(3,4-dihydroxyphenyl)-2-oxoethyl)-4-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Morpholinium, 4-(2-(3,4-dihydroxyphenyl)-2-oxoethyl)-4-methyl- is a complex organic compound that features a morpholine ring substituted with a 3,4-dihydroxyphenyl group and a 2-oxoethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Morpholinium, 4-(2-(3,4-dihydroxyphenyl)-2-oxoethyl)-4-methyl- typically involves the reaction of morpholine with 3,4-dihydroxybenzaldehyde under specific conditions. The reaction proceeds through a series of steps, including condensation and cyclization, to form the desired product. The reaction conditions often require the use of a catalyst and controlled temperature to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity Morpholinium, 4-(2-(3,4-dihydroxyphenyl)-2-oxoethyl)-4-methyl- suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
Morpholinium, 4-(2-(3,4-dihydroxyphenyl)-2-oxoethyl)-4-methyl- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in various chemical processes.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. The reactions typically require specific conditions, such as controlled pH and temperature, to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions include quinones, alcohols, and substituted phenols, each with distinct chemical and physical properties .
Wissenschaftliche Forschungsanwendungen
Morpholinium, 4-(2-(3,4-dihydroxyphenyl)-2-oxoethyl)-4-methyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antioxidant and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of Morpholinium, 4-(2-(3,4-dihydroxyphenyl)-2-oxoethyl)-4-methyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can modulate signaling pathways by interacting with receptors and other cellular components .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dihydroxyphenylalanine (L-DOPA): A precursor to dopamine, used in the treatment of Parkinson’s disease.
3,4-Dihydroxyphenylacetic acid: A metabolite of dopamine, involved in various metabolic pathways.
Catechins: Natural polyphenolic compounds with antioxidant properties.
Uniqueness
Morpholinium, 4-(2-(3,4-dihydroxyphenyl)-2-oxoethyl)-4-methyl- is unique due to its specific structural features, which confer distinct chemical and biological properties. Unlike similar compounds, it combines the properties of a morpholine ring with a 3,4-dihydroxyphenyl group, making it a versatile molecule for various applications .
Eigenschaften
CAS-Nummer |
7460-51-7 |
|---|---|
Molekularformel |
C13H18NO4+ |
Molekulargewicht |
252.29 g/mol |
IUPAC-Name |
1-(3,4-dihydroxyphenyl)-2-(4-methylmorpholin-4-ium-4-yl)ethanone |
InChI |
InChI=1S/C13H17NO4/c1-14(4-6-18-7-5-14)9-13(17)10-2-3-11(15)12(16)8-10/h2-3,8H,4-7,9H2,1H3,(H-,15,16,17)/p+1 |
InChI-Schlüssel |
MUHQPDBKDZYKFP-UHFFFAOYSA-O |
Kanonische SMILES |
C[N+]1(CCOCC1)CC(=O)C2=CC(=C(C=C2)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



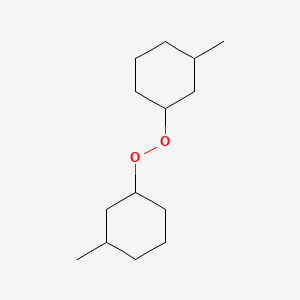
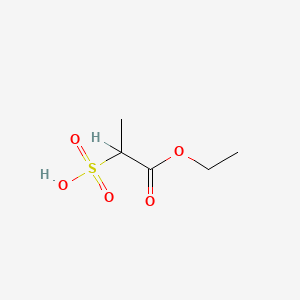
![12-Methyl-12h-benzo[a]phenothiazine](/img/structure/B12790299.png)
![4-chloro-7-(2-hydroxyethoxy)-3-(nitromethyl)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B12790307.png)
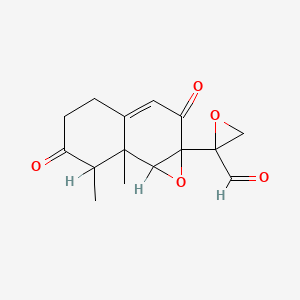
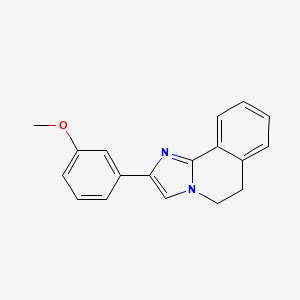
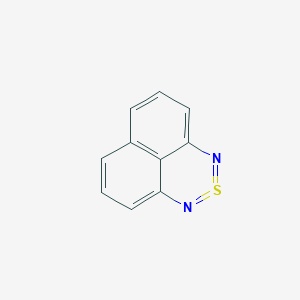
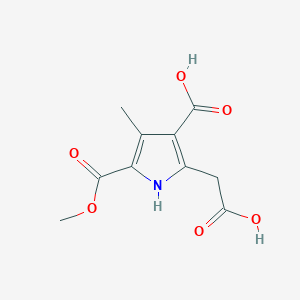
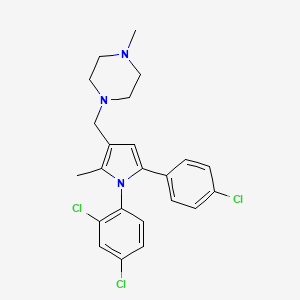
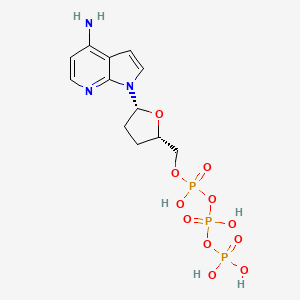
![{4-[Bis(2-hydroxyethyl)amino]phenyl}(phenyl)acetonitrile](/img/structure/B12790368.png)


